6-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride
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Overview
Description
6-Methylspiro[indoline-3,4’-piperidin]-2-one hydrochloride is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of an indoline derivative with a piperidine derivative under specific conditions to form the spirocyclic core. The reaction conditions often include the use of a base, such as potassium carbonate or sodium hydroxide, and a solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Methylspiro[indoline-3,4’-piperidin]-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products .
Scientific Research Applications
6-Methylspiro[indoline-3,4’-piperidin]-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-tumor and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 6-Methylspiro[indoline-3,4’-piperidin]-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: This compound shares a similar spirocyclic structure but with different substituents.
Spiropyrans: These compounds also feature a spirocyclic structure and are known for their photochromic properties.
Uniqueness
6-Methylspiro[indoline-3,4’-piperidin]-2-one hydrochloride is unique due to its specific combination of an indoline and a piperidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methylspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-9-2-3-10-11(8-9)15-12(16)13(10)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWPXDLWHASWNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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